4-[benzyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Description
4-[benzyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C27H27N5O5S2 and its molecular weight is 565.66. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Biological Activity
Carbonic Anhydrase Inhibition : Sulfonamide inhibitors, including compounds structurally related to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These inhibitors show significant potential in nanomolar half maximal inhibitory concentrations, suggesting a pathway for therapeutic applications targeting conditions associated with carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity : Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, synthesized from reactions involving compounds structurally similar to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, have shown antimicrobial activity. This suggests its potential use in developing antimicrobial agents (Gein et al., 2020).
Inhibition of Histone Deacetylase (HDAC) : Compounds with structural similarities to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide have been reported to inhibit histone deacetylase selectively. This inhibition is crucial for blocking cancer cell proliferation and inducing apoptosis, suggesting a role in cancer therapy (Zhou et al., 2008).
Synthesis of Novel Compounds
Fluorescence Binding Studies : Novel p-hydroxycinnamic acid derivatives have been synthesized for fluorescence binding studies with bovine serum albumin. These studies are pivotal for understanding protein-ligand interactions and developing drugs with improved efficacy and safety profiles (Meng et al., 2012).
Synthesis of Reactive Dyes : Reactive dyes with anti-bacterial and insect-repellent properties have been synthesized by coupling sulfonamide derivatives, which share a structural framework with 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide. This innovative approach to dye synthesis opens new avenues for functional textiles with integrated biological activities (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S2/c1-19-17-20(2)29-27(28-19)31-38(34,35)24-15-11-23(12-16-24)30-26(33)22-9-13-25(14-10-22)39(36,37)32(3)18-21-7-5-4-6-8-21/h4-17H,18H2,1-3H3,(H,30,33)(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMAZAUMXQRFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.